Cas no 2034339-03-0 (2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide)

2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide structure
2034339-03-0 structure
Product name:2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide
CAS No:2034339-03-0
MF:C19H18N2O4
MW:338.357224941254
CID:6477877
PubChem ID:121022613

2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide
    • 2-{[1,1'-biphenyl]-4-yl}-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
    • AKOS026704560
    • N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(4-phenylphenyl)acetamide
    • 2034339-03-0
    • 2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide
    • F6561-0218
    • Inchi: 1S/C19H18N2O4/c22-17(20-10-11-21-18(23)13-25-19(21)24)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,22)
    • InChI Key: NRYIKOSZWNQPHZ-UHFFFAOYSA-N
    • SMILES: O1C(N(C(C1)=O)CCNC(CC1C=CC(C2C=CC=CC=2)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 338.12665706g/mol
  • Monoisotopic Mass: 338.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 75.7Ų

2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6561-0218-1mg
2-{[1,1'-biphenyl]-4-yl}-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
2034339-03-0
1mg
$54.0 2023-09-08
Life Chemicals
F6561-0218-10mg
2-{[1,1'-biphenyl]-4-yl}-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
2034339-03-0
10mg
$79.0 2023-09-08
Life Chemicals
F6561-0218-40mg
2-{[1,1'-biphenyl]-4-yl}-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
2034339-03-0
40mg
$140.0 2023-09-08
Life Chemicals
F6561-0218-50mg
2-{[1,1'-biphenyl]-4-yl}-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
2034339-03-0
50mg
$160.0 2023-09-08
Life Chemicals
F6561-0218-2μmol
2-{[1,1'-biphenyl]-4-yl}-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
2034339-03-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6561-0218-4mg
2-{[1,1'-biphenyl]-4-yl}-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
2034339-03-0
4mg
$66.0 2023-09-08
Life Chemicals
F6561-0218-5μmol
2-{[1,1'-biphenyl]-4-yl}-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
2034339-03-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6561-0218-30mg
2-{[1,1'-biphenyl]-4-yl}-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
2034339-03-0
30mg
$119.0 2023-09-08
Life Chemicals
F6561-0218-75mg
2-{[1,1'-biphenyl]-4-yl}-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
2034339-03-0
75mg
$208.0 2023-09-08
Life Chemicals
F6561-0218-100mg
2-{[1,1'-biphenyl]-4-yl}-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
2034339-03-0
100mg
$248.0 2023-09-08

2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide Related Literature

Additional information on 2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide

Research Brief on 2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide (CAS: 2034339-03-0)

Recent studies on the compound 2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide (CAS: 2034339-03-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique oxazolidinone and biphenyl structural motifs, has demonstrated promising biological activities, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.

One of the key findings from recent research is the compound's ability to modulate the activity of certain kinases and proteases, which play critical roles in cellular signaling and disease progression. In vitro studies have shown that 2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide exhibits selective inhibition against a subset of kinases, suggesting its potential as a targeted therapy for conditions such as rheumatoid arthritis and certain cancers. The compound's mechanism of action involves binding to the ATP-binding site of these kinases, thereby disrupting their catalytic activity.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles, with moderate plasma protein binding and good bioavailability. These characteristics make it a viable candidate for further preclinical development. Additionally, molecular docking studies have provided insights into the structural determinants of its binding affinity, which could guide the design of more potent derivatives.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Recent efforts have focused on structural modifications to enhance its therapeutic index. For instance, introducing substituents at specific positions on the biphenyl ring has been shown to improve both potency and selectivity. These findings underscore the importance of continued structure-activity relationship (SAR) studies to refine the compound's pharmacological profile.

In conclusion, 2-{1,1'-biphenyl-4-yl}-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide represents a promising scaffold for the development of new therapeutic agents. Its unique chemical structure and biological activity warrant further investigation, particularly in the context of targeted therapy for inflammatory and neoplastic diseases. Future research should focus on advancing this compound through preclinical and clinical trials to fully evaluate its therapeutic potential.

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